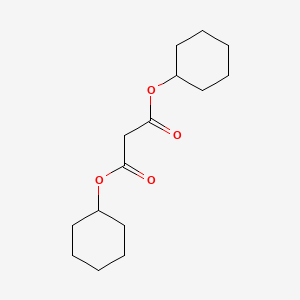

Dicyclohexyl malonate

CAS No.: 1152-57-4

Cat. No.: VC19001976

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152-57-4 |

|---|---|

| Molecular Formula | C15H24O4 |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | dicyclohexyl propanedioate |

| Standard InChI | InChI=1S/C15H24O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h12-13H,1-11H2 |

| Standard InChI Key | XNLLIRWJZUWAAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OC(=O)CC(=O)OC2CCCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Dicyclohexyl malonate is a diester derived from malonic acid, where both hydroxyl groups of the dicarboxylic acid are replaced by cyclohexyloxy groups. The central methylene group () is flanked by two carbonyl groups (), a configuration that confers unique reactivity. The cyclohexyl substituents contribute to the compound’s steric bulk and influence its solubility and thermal stability.

Molecular Characteristics

-

Molecular formula:

-

Molecular weight: 268.35 g/mol

-

Structural features: Two cyclohexyl ester groups attached to the malonate backbone.

Synthesis Methods

Esterification of Malonic Acid

The most common synthesis route involves the esterification of malonic acid with cyclohexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid:

This reaction typically proceeds under reflux conditions, with water removal via azeotropic distillation to drive the equilibrium toward ester formation .

Alternative Pathways

Recent advances explore catalytic systems to improve yield and reduce side products. For example, dicobalt octacarbonyl (), used in carboxyesterification reactions for diethyl malonate, could be adapted for dicyclohexyl malonate synthesis under carbon monoxide pressure .

Applications in Pharmaceutical and Polymer Chemistry

Pharmaceutical Intermediates

Malonate esters are pivotal in synthesizing barbiturates, anticonvulsants, and non-steroidal anti-inflammatory drugs (NSAIDs). While diethyl malonate is more commonly employed, dicyclohexyl malonate’s stability makes it advantageous in reactions requiring prolonged heating or acidic conditions .

Polymer Coatings and Grafting

In polymer science, dicyclohexyl malonate has been investigated as a monomer for surface grafting. A study on diethyl methylidene malonate demonstrated that malonate esters can polymerize anionically on polyolefin substrates, forming chemically grafted coatings that enhance wear resistance . Similar mechanisms could apply to dicyclohexyl derivatives, leveraging nucleophilic initiators in copolymer backbones .

Recent Research and Future Directions

Enantioselective Synthesis

Advances in asymmetric catalysis, such as the enantioselective addition of dialkyl malonates to β-fluorinated ketones, highlight the potential for dicyclohexyl malonate in chiral synthesis . High-pressure conditions (e.g., 9 kbar) have been shown to enhance reaction rates and selectivity in malonate-based systems, a strategy that could be extended to cyclohexyl variants .

Sustainable Production Methods

Efforts to replace traditional acid catalysts with enzymatic or heterogeneous systems are underway. For example, lipase-catalyzed esterification of malonic acid with cyclohexanol could offer a greener synthesis route.

Comparative Analysis of Malonate Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume